molecular formula C12H15NO3 B3378394 2-[N-(2-phenylethyl)acetamido]acetic acid CAS No. 1423027-84-2

2-[N-(2-phenylethyl)acetamido]acetic acid

Cat. No.: B3378394
CAS No.: 1423027-84-2
M. Wt: 221.25 g/mol
InChI Key: KTAQAILHRQDFQP-UHFFFAOYSA-N
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Description

2-[N-(2-phenylethyl)acetamido]acetic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[N-(2-phenylethyl)acetamido]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[N-(2-phenylethyl)acetamido]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[acetyl(2-phenylethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-10(14)13(9-12(15)16)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAQAILHRQDFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289457
Record name Glycine, N-acetyl-N-(2-phenylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423027-84-2
Record name Glycine, N-acetyl-N-(2-phenylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423027-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-acetyl-N-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-[N-(2-phenylethyl)acetamido]acetic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[N-(2-phenylethyl)acetamido]acetic acid: Synthesis, Properties, and Potential Applications

Introduction

2-[N-(2-phenylethyl)acetamido]acetic acid, with the systematic IUPAC name 2-[acetyl(2-phenylethyl)amino]acetic acid, is a unique organic molecule that is not extensively documented in current scientific literature. Its structure represents a fascinating conjugation of two biologically significant scaffolds: the phenylethylamine core, known for its role in neurotransmission, and an N-acetylated amino acid moiety, a common motif in various biological processes.

This guide, prepared from the perspective of a Senior Application Scientist, serves as a foundational technical resource for researchers and drug development professionals. Given the absence of comprehensive published data, this document provides a robust framework for the de novo investigation of this compound. We will elucidate its core chemical identity, present predicted physicochemical properties based on computational models, propose a detailed and logical synthetic pathway grounded in established chemical principles, and explore its potential biological activities and research applications based on a structure-activity relationship analysis of its constituent parts.

Molecular Identity and Structure

The fundamental identity of a molecule is defined by its structure, which in turn dictates its chemical properties and biological interactions.

Chemical Structure

The structure of 2-[N-(2-phenylethyl)acetamido]acetic acid consists of a 2-phenylethyl group and an acetyl group attached to the nitrogen atom of a glycine molecule.

Chemical structure of 2-[N-(2-phenylethyl)acetamido]acetic acid

Figure 1: 2D Chemical Structure of 2-[N-(2-phenylethyl)acetamido]acetic acid.

Nomenclature and Identifiers

For unambiguous identification and database searching, a standardized set of names and codes is essential. The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name 2-[acetyl(2-phenylethyl)amino]acetic acid
Synonym N-Acetyl-N-(2-phenylethyl)glycine
Molecular Formula C₁₂H₁₅NO₃
SMILES CC(=O)N(CCC1=CC=CC=C1)CC(=O)O
InChIKey KTAQAILHRQDFQP-UHFFFAOYSA-N

Predicted Physicochemical Properties

In the absence of empirical data, physicochemical properties can be reliably estimated using computational algorithms that analyze a molecule's structure.[1][2] These predictions are invaluable for designing experiments, including selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of drug-like properties.

PropertyPredicted ValueSource
Molecular Weight 221.25 g/mol (Calculated)
Monoisotopic Mass 221.1052 DaPubChemLite
XLogP3 1.3PubChemLite
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 3(Calculated)
pKa (Carboxylic Acid) ~3.5 - 4.5[]
Boiling Point >300 °C (Decomp.)(Estimated)
Aqueous Solubility Moderately Soluble[]

Note: These values are generated in silico and should be confirmed by empirical measurement. The prediction of properties from molecular structure is a well-established field in cheminformatics, utilizing methods from simple group contributions to complex neural networks.[1][4][5]

Synthesis and Manufacturing

As no specific synthesis for 2-[N-(2-phenylethyl)acetamido]acetic acid is published, a logical and robust multi-step pathway is proposed, starting from commercially available reagents. The chosen route is designed for high yield and purity, leveraging well-understood reaction mechanisms.

Proposed Synthetic Workflow

The proposed synthesis is a three-step process beginning with the N-alkylation of 2-phenylethylamine, followed by N-acetylation, and concluding with ester hydrolysis.

Synthetic_Workflow Start 2-Phenylethylamine + Ethyl Chloroacetate Intermediate1 Intermediate 1 Ethyl 2-((2-phenylethyl)amino)acetate Start->Intermediate1 Step 1: N-Alkylation Intermediate2 Intermediate 2 Ethyl 2-[N-(2-phenylethyl)acetamido]acetate Intermediate1->Intermediate2 Step 2: N-Acetylation Reagent2 Acetic Anhydride Reagent2->Intermediate2 FinalProduct Final Product 2-[N-(2-phenylethyl)acetamido]acetic acid Intermediate2->FinalProduct Step 3: Hydrolysis Reagent3 1. NaOH (aq) 2. HCl (aq) Reagent3->FinalProduct

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous chemical transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Ethyl 2-((2-phenylethyl)amino)acetate (Intermediate 1)

This step involves the nucleophilic substitution of a halide by the primary amine. A non-nucleophilic base is used to scavenge the HCl byproduct, driving the reaction to completion. Using a slight excess of the amine can help minimize the formation of dialkylated byproducts.[6]

  • Reagents:

    • 2-Phenylethylamine (1.0 eq)

    • Ethyl chloroacetate (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous Acetonitrile (CH₃CN)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenylethylamine and anhydrous acetonitrile.

    • Add anhydrous potassium carbonate to the solution. The base is critical for neutralizing the acid formed during the reaction.[7]

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add ethyl chloroacetate dropwise to the mixture. The N-alkylation can be exothermic, and controlled addition helps manage the reaction temperature.[6]

    • Heat the reaction mixture to reflux (approx. 80-82 °C) for 4-6 hours.

    • Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-[N-(2-phenylethyl)acetamido]acetate (Intermediate 2)

This step is a standard N-acetylation of a secondary amine using acetic anhydride.[8]

  • Reagents:

    • Ethyl 2-((2-phenylethyl)amino)acetate (Intermediate 1) (1.0 eq)

    • Acetic Anhydride (1.5 eq)

    • Pyridine or Triethylamine (as solvent and base)

  • Procedure:

    • Dissolve Intermediate 1 in pyridine in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with aqueous HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated ester.

Step 3: Hydrolysis to 2-[N-(2-phenylethyl)acetamido]acetic Acid (Final Product)

The final step is a saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[9] This reaction is essentially irreversible, leading to high conversion rates.[10]

  • Reagents:

    • Ethyl 2-[N-(2-phenylethyl)acetamido]acetate (Intermediate 2) (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.0 eq)

    • Methanol/Water solvent mixture (e.g., 2:1)

    • Hydrochloric Acid (HCl), 1M solution

  • Procedure:

    • Dissolve Intermediate 2 in a mixture of methanol and water.

    • Add sodium hydroxide pellets or a concentrated aqueous solution.

    • Heat the mixture to reflux for 1-2 hours until TLC analysis shows complete consumption of the starting ester.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to a pH of ~2 by the slow addition of 1M HCl. The carboxylic acid product should precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Potential Biological Activity and Research Applications

The biological profile of 2-[N-(2-phenylethyl)acetamido]acetic acid can be inferred from its structural components.

Structural Rationale for Biological Investigation
  • Phenylethylamine (PEA) Moiety: PEA and its derivatives are well-known neuromodulators and trace amines that can act as central nervous system stimulants.[11] They modulate monoamine neurotransmitter systems, primarily by promoting the release of dopamine and norepinephrine.[12] The presence of this scaffold suggests that the target compound could possess activity at various aminergic receptors or transporters, potentially influencing mood, focus, and other neurological functions.[13][14]

  • N-Acetyl Amino Acid (NAAA) Moiety: N-acetylated amino acids are a class of endogenous signaling molecules.[15] For example, N-acetylaspartate is one of the most abundant molecules in the brain, and N-acetylcysteine is a widely used medication and antioxidant.[16] Acetylation can alter a molecule's polarity, membrane permeability, and metabolic stability.[17] This moiety may confer unique pharmacokinetic properties or allow the molecule to interact with specific enzymatic or receptor systems that recognize acylated amino acids.[18]

Potential Research Areas

Based on its hybrid structure, this molecule could be a valuable tool in several research domains:

  • Neuropharmacology: As a novel phenylethylamine derivative, it warrants investigation for its effects on dopamine and norepinephrine transporters, as well as on trace amine-associated receptors (TAARs).[12]

  • Metabolic Disorders: N-acyl amino acids are increasingly recognized for their role in metabolic regulation. This compound could be explored for its effects on metabolic pathways.

  • Drug Delivery: The N-acetylglycine portion could be investigated as a promoiety to improve the pharmacokinetic profile of the core phenylethylamine structure.

  • Medicinal Chemistry: It can serve as a novel scaffold or building block for the synthesis of more complex, biologically active compounds.

Conclusion

2-[N-(2-phenylethyl)acetamido]acetic acid is a compound of significant interest due to its unique combination of a neuroactive phenylethylamine core and a biologically relevant N-acetyl amino acid tail. While empirical data is currently lacking, this guide provides a comprehensive theoretical and practical foundation for its synthesis and study. The proposed synthetic route is robust and relies on well-established, high-yielding reactions. The predicted physicochemical properties and potential biological activities provide a clear rationale for its investigation in neuropharmacology and medicinal chemistry. This document serves as a launchpad for researchers to unlock the potential of this novel molecule.

References

  • Gasteiger, J., & Engel, T. (Eds.). (2003).
  • Politzer, P., & Murray, J. S. (2004). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. International Journal of Quantum Chemistry, 100(6), 1135-1143.
  • U.S. Environmental Protection Agency. (n.d.). Prediction of chemical reactivity parameters and physical properties of organic compounds from molecular structure using SPARC. EPA Archive.
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(Ethyl(phenyl)amino)
  • Zhang, Y., et al. (2025).
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  • Coudert, P. (2024).
  • ECHEMI. (n.d.). What is a simple way to convert an ester into carboxylic acid?.
  • Ashenhurst, J. (2022).
  • Kim, M. S., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 79–88.
  • Kim, M. S., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 79–88. Published 2023 Jan 1.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • Connolly, M. D., et al. (2018). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Wiergacz, M., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 26(21), 16035.
  • Anderson, N. M., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 811345.
  • Various Authors. (2014). What is a simple way to convert an ester into carboxylic acid?.
  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4381.
  • Organic Chemistry Portal. (n.d.).
  • Das, B., et al. (2007). A simple and efficient protocol for the N-acetylation of amines. Tetrahedron Letters, 48(30), 5371-5373.
  • Zaki Dawood, N. M., et al. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS.
  • PubChem. (n.d.). 2-[Acetyl(amino)amino]acetic acid.
  • Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses, 19, 4.
  • U.S. Patent 4,537,991. (1985).
  • Hatta, I., et al. (2021). Amino Acids and Their N-Acetylated Derivatives Maintain the Skin's Barrier Function. Chemical & Pharmaceutical Bulletin, 69(7), 652-660.
  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine.
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  • Various Authors. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?.
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N-Substituted Glycine Derivatives (Peptoids): A Technical Guide to Synthesis and Medicinal Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-substituted glycine derivatives, commonly known as peptoids .[1] Unlike traditional peptides where side chains are attached to the


-carbon, peptoids feature side chains attached to the backbone nitrogen.[2][3][4][5][6] This structural shift confers complete resistance to proteolysis, enhanced thermal stability, and superior cell permeability, addressing the three primary failure modes of peptide therapeutics. This guide details the sub-monomer synthetic protocol, structure-activity relationship (SAR) strategies, and critical medicinal chemistry applications.

Part 1: Structural Fundamentals & Chemical Biology

The Peptoid Shift

The defining characteristic of N-substituted glycines is the relocation of the side chain from the chiral


-carbon (in peptides) to the achiral backbone nitrogen.[6]
Feature

-Peptide
Peptoid (N-substituted Glycine)Consequence for Drug Design
Side Chain Attachment

-Carbon
Backbone NitrogenEliminates backbone chirality; increases flexibility.
Hydrogen Bonding Amide N-H donorNone (Tertiary amide)Loss of inherent secondary structure (

-helix/

-sheet) unless forced by side chains.
Protease Susceptibility HighNegligibleCritical Advantage: Biostable in serum/cytosol.
Cell Permeability Generally LowModerate to HighLack of N-H donors reduces desolvation penalty upon membrane entry.
Conformational Control

Because peptoids lack the N-H hydrogen bond donor required to stabilize standard secondary structures, their conformation is dictated by steric and electronic repulsion between side chains.

  • Cis/Trans Isomerism: The tertiary amide bond can isomerize between cis and trans states. Bulky side chains (e.g., N-aryl, N-chiral-alkyl) are often employed to restrict this rotation and induce helical ordering (polyproline type-I helices).

Part 2: Synthetic Methodologies

The dominant method for synthesizing N-substituted glycine oligomers is the Solid-Phase Sub-Monomer Method developed by Zuckermann et al. This approach avoids the expensive synthesis of protected monomers by building the backbone and side chain in two alternating steps.

The Sub-Monomer Protocol (Standard Operating Procedure)

This protocol describes the synthesis of a model peptoid trimer on Rink Amide resin.

Reagents:

  • Resin: Rink Amide MBHA resin (loading ~0.6 mmol/g).

  • Acylation Cocktail: 0.6 M Bromoacetic acid in DMF + 50% v/v DIC (N,N'-diisopropylcarbodiimide).

  • Displacement Amine: 1.0 M Primary Amine (R-NH2) in DMF.

  • Cleavage Cocktail: 95% TFA, 2.5% H2O, 2.5% TIS (Triisopropylsilane).

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell 100 mg resin in DMF for 20 minutes.

    • Deprotect Fmoc group (if present) using 20% Piperidine/DMF (2 x 10 min). Wash with DMF (3x).

  • Step A: Acylation (Backbone Formation):

    • Add 2 mL of Acylation Cocktail to the resin.

    • Agitate at room temperature for 20 minutes.

    • Mechanism:[7][8][9] DIC activates bromoacetic acid, forming a reactive O-acylisourea or symmetric anhydride, which acylates the resin-bound amine.

    • Wash with DMF (3x).

  • Step B: Displacement (Side Chain Introduction):

    • Add 2 mL of the Displacement Amine solution (e.g., Benzylamine for N-Phe analogue).

    • Agitate at room temperature for 30–60 minutes.

    • Mechanism:[7][8][9] SN2 nucleophilic substitution. The primary amine displaces the bromide, installing the side chain and regenerating the secondary amine for the next cycle.

    • Wash with DMF (3x).

  • Iteration:

    • Repeat Steps A and B until the desired sequence length is achieved.

  • Cleavage:

    • Treat resin with Cleavage Cocktail for 30 minutes.

    • Filter resin, evaporate TFA under nitrogen, and precipitate crude peptoid in cold diethyl ether.

Visualization of Synthetic Logic

SubMonomerSynthesis Start Resin-NH2 (De-protected) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Start->Acylation Initiate Intermediate Resin-NH-COCH2-Br (Bromoacetylated Resin) Acylation->Intermediate Formation of Electrophile Displacement Step 2: Displacement (Primary Amine R-NH2) Intermediate->Displacement SN2 Reaction Product Resin-NH-COCH2-NH-R (Secondary Amine) Displacement->Product Side Chain Installed Product->Acylation Next Cycle Repeat Repeat Cycle for Next Residue Product->Repeat

Caption: The Sub-Monomer cycle allows rapid iteration of diverse side chains using commercially available primary amines.

Part 3: Medicinal Chemistry Applications[1][4][6][8][9][10][11][12][13][14]

Antimicrobial Peptoids (AMP Mimetics)

Peptoids are ideal mimics of Antimicrobial Peptides (AMPs) like Magainin-2. They leverage the "cationic amphipathic helix" motif to disrupt bacterial membranes.

  • Mechanism: Electrostatic attraction to negatively charged bacterial membranes (mediated by cationic side chains like N-Lys) followed by hydrophobic insertion (mediated by N-Phe or N-Trp side chains), causing leakage.

  • Key Advantage: Unlike AMPs, peptoids are not degraded by bacterial proteases, increasing their in vivo half-life.

SAR Data: Optimization of Antimicrobial Potency Data summarized from Chongsiriwatana et al. and related SAR studies.

CompoundSequence DescriptionMIC (E. coli) [µM]MIC (S. aureus) [µM]HC50 (Hemolysis) [µM]Selectivity Index
Magainin-2 Natural AMP Control50>100>1000>20
Peptoid 1 12-mer (Lys/Phe alternating)6.33.145~7
Peptoid 1-Pro Proline-mimic residues included12.56.2>500>40
Peptoid Short 6-mer (Truncated)>100>100>1000N/A
  • Interpretation: Length (typically 10-12 residues) and amphipathicity are critical. Simple alternating sequences (Peptoid 1) are potent but toxic (low HC50). Incorporating helix-inducing residues or "proline-like" constraints (Peptoid 1-Pro) improves selectivity by stabilizing the helical face required for bacterial recognition while reducing mammalian membrane disruption.

Cell-Penetrating Peptoids (CPPs)

Peptoids rich in arginine-mimics (guanidinium side chains) exhibit superior cellular uptake compared to TAT-peptides.

  • Application: Delivery of plasmid DNA, siRNA, and small molecule drugs into the cytosol.

  • Design Rule: A minimum of 6–8 cationic residues is typically required for efficient uptake.

Ugi Reaction for Diversity

While the sub-monomer method is best for oligomers, the Ugi 4-Component Reaction (U-4CR) is powerful for generating libraries of small molecule N-substituted glycine derivatives (e.g., for glycine transporter inhibition or anti-inflammatory screens).

  • Components: Amine + Aldehyde/Ketone + Carboxylic Acid + Isocyanide.

  • Product:

    
    -aminoacyl amide derivatives (peptoid-like cores).
    

Part 4: Future Directions & Troubleshooting

Macrocyclization

Linear peptoids often suffer from conformational heterogeneity. Macrocyclization (head-to-tail or side-chain-to-side-chain) locks the conformation, often improving binding affinity for protein targets (e.g., inhibiting VEGF or MDM2).

Troubleshooting Synthesis
  • Issue: Incomplete Acylation.

    • Solution: Use symmetrical anhydrides or double couple with fresh reagents.

  • Issue: Incomplete Displacement (Sterically hindered amines).

    • Solution: Increase temperature to 50°C, use microwave irradiation, or extend reaction time.

  • Issue: Truncated sequences.

    • Solution: Perform a chloranil test (sensitive for secondary amines) to ensure displacement completion before proceeding.

References

  • Zuckermann, R. N., et al. (1992).[1][9][10][11] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

  • Chongsiriwatana, N. P., et al. (2008). "Peptoids that mimic the structure and function of host defense peptides." Proceedings of the National Academy of Sciences. Link

  • Culf, A. S., & Ouellette, R. J. (2010).[10] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules. Link

  • Wender, P. A., et al. (2000). "The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters." Proceedings of the National Academy of Sciences. Link

  • Dömling, A. (2006). "Recent advances in isocyanide-based multicomponent chemistry." Current Opinion in Chemical Biology. Link

Sources

Potential pharmaceutical applications of N-acetyl-N-phenethylglycine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Pharmaceutical Applications of N-acetyl-N-phenethylglycine

Preamble: Charting Unexplored Chemical Space

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide focuses on N-acetyl-N-phenethylglycine, a molecule that, despite its straightforward structure, remains largely uncharacterized in the scientific literature. Its design, however, is not arbitrary. It represents a deliberate fusion of three distinct chemical motifs, each with a rich history of biological activity: an N-acetyl group, a glycine core, and an N-phenethyl substituent.

The absence of direct research on N-acetyl-N-phenethylglycine necessitates a theoretical and forward-looking approach. As such, this document serves as a speculative whitepaper, grounded in established pharmacological principles, to propose a roadmap for its investigation. We will dissect the potential contributions of each structural component to hypothesize a pharmacological profile for the molecule and outline a comprehensive preclinical strategy to validate these hypotheses. This guide is intended for researchers, medicinal chemists, and drug development professionals poised at the frontier of therapeutic innovation.

Molecular Architecture and Synthetic Strategy

N-acetyl-N-phenethylglycine is an N-substituted, N-acetylated amino acid. Its structure suggests a moderate increase in lipophilicity compared to N-acetylglycine, which may enhance its ability to cross biological membranes, including the blood-brain barrier.

Proposed Synthesis Workflow

A plausible and efficient synthesis can be envisioned via the N-alkylation of N-acetylglycine. This method offers a direct route to the target compound using readily available starting materials.

Protocol for the Synthesis of N-acetyl-N-phenethylglycine:

  • Dissolution: Dissolve N-acetylglycine (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Deprotonation: Add a strong, non-nucleophilic base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the amide nitrogen.

  • Alkylation: Introduce (2-bromoethyl)benzene (phenethyl bromide, 1.05 equivalents) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Carefully quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield N-acetyl-N-phenethylglycine.

G cluster_synthesis Synthesis of N-acetyl-N-phenethylglycine NAG N-acetylglycine step1 Formation of Amide Anion NAG->step1 Deprotonation Base NaH in DMF PEB Phenethyl Bromide step2 Crude Product PEB->step2 Product N-acetyl-N-phenethylglycine step1->step2 N-Alkylation step2->Product Purification

Caption: Proposed synthetic workflow for N-acetyl-N-phenethylglycine.

Hypothesized Pharmacological Profile and Mechanisms of Action

The true potential of N-acetyl-N-phenethylglycine lies in the synergistic or additive effects of its constituent parts. We will now explore its most promising, albeit hypothetical, therapeutic applications.

Antioxidant and Anti-inflammatory Powerhouse

The N-acetyl moiety is the cornerstone of one of the most versatile drugs in the modern pharmacopeia: N-acetylcysteine (NAC).[1][2][3] NAC's efficacy stems from its ability to replenish intracellular stores of glutathione (GSH), the body's master antioxidant, and to directly scavenge reactive oxygen species (ROS).[4][[“]][6]

Hypothesized Mechanism:

  • Glutathione Precursor: While N-acetyl-N-phenethylglycine does not contain a cysteine residue, metabolic cleavage of the acetyl and phenethyl groups could potentially yield glycine. Glycine is one of the three amino acids required for glutathione synthesis.[1]

  • Direct Radical Scavenging: The molecule may possess intrinsic radical-scavenging capabilities, although likely less potent than the thiol-containing NAC.

  • Anti-inflammatory Modulation: A key mechanism of NAC is the inhibition of the pro-inflammatory transcription factor NF-κB.[4][[“]] It is plausible that N-acetyl-N-phenethylglycine could share this ability to suppress the production of inflammatory cytokines like TNF-α and IL-6, making it a candidate for chronic inflammatory conditions.

Potential ApplicationHypothesized MechanismKey Biomarkers for Testing
Chronic InflammationInhibition of NF-κB activation; reduction of ROSTNF-α, IL-1β, IL-6, malondialdehyde (MDA)
NeuroprotectionReplenishment of CNS glutathione; reduction of excitotoxicityGlutathione levels, caspase-3 activity, neuronal viability
Liver ProtectionSupport of hepatic glutathione storesALT, AST, glutathione levels
Neuromodulatory Potential in the Central Nervous System

The combination of a glycine core and a phenethyl group points toward a strong potential for CNS activity.

2.2.1. Modulation of Excitatory and Inhibitory Systems

  • Metabotropic Glutamate Receptors (mGluRs): Phenylglycine derivatives are well-established as pharmacological tools that can act as both agonists and antagonists at various mGluR subtypes.[7][8][9] The phenethyl group, while providing more conformational flexibility than a direct phenyl ring, may allow the molecule to fit into the ligand-binding domains of these receptors. This could be particularly relevant for conditions characterized by glutamate excitotoxicity, such as neurodegenerative diseases.

  • Glycine Signaling: The glycine backbone itself is a primary inhibitory neurotransmitter in the spinal cord and brainstem. The molecule could potentially modulate the glycine receptor (GlyR) or the glycine transporters (GlyT1/GlyT2), which regulate synaptic glycine concentrations.

2.2.2. Influence on Monoaminergic Pathways

The phenethyl group is the parent structure of a large class of monoamine neurotransmitters and psychoactive drugs. It is conceivable that N-acetyl-N-phenethylglycine could be a substrate or inhibitor for monoamine oxidase (MAO), the enzyme responsible for degrading monoamines. Inhibition of MAO would increase synaptic levels of dopamine, serotonin, and norepinephrine, suggesting potential applications in depression and Parkinson's disease.

G cluster_cns Potential CNS Targets of N-acetyl-N-phenethylglycine cluster_glutamate Glutamatergic System cluster_glycine Glycinergic System cluster_monoamine Monoaminergic System Molecule N-acetyl-N- phenethylglycine mGluR mGluRs Molecule->mGluR Modulation? GlyR Glycine Receptors Molecule->GlyR Modulation? GlyT Glycine Transporters Molecule->GlyT Modulation? MAO Monoamine Oxidase (MAO) Molecule->MAO Inhibition?

Caption: Potential CNS targets for N-acetyl-N-phenethylglycine.

Other Potential Therapeutic Avenues
  • Anti-inflammatory Agent: Research on N-(4-substituted phenyl)glycine derivatives has demonstrated their potential as anti-inflammatory agents.[10][11] N-acetyl-N-phenethylglycine could be explored in similar models of inflammation.

  • β3-Adrenoceptor Agonism: Novel N-phenylglycine derivatives have been identified as potent and selective β3-adrenoceptor agonists for the treatment of overactive bladder.[12] While structurally distinct, this precedent warrants investigation into the potential effects of N-acetyl-N-phenethylglycine on adrenergic receptors.

A Roadmap for Preclinical Validation

To move N-acetyl-N-phenethylglycine from a hypothetical molecule to a viable drug candidate, a structured, multi-tiered preclinical evaluation is required.

Tier 1: In Vitro Profiling

The initial phase should focus on cell-free and cell-based assays to rapidly assess the primary hypotheses.

Experimental Protocol: Assessing Anti-inflammatory Activity in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of N-acetyl-N-phenethylglycine (e.g., 1, 10, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., NAC or dexamethasone).

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Quantification of Nitric Oxide: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent as an indicator of nitric oxide production.

  • Cytokine Analysis: Collect the supernatant and quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) using commercially available ELISA kits.

  • Cell Viability: Perform an MTT or similar cell viability assay on the remaining cells to rule out cytotoxicity.

Tier 2: In Vivo Proof-of-Concept

Positive in vitro results should be followed by studies in established animal models to assess efficacy and preliminary safety.

Therapeutic AreaRecommended Animal ModelKey Outcome Measures
Inflammation Carrageenan-induced paw edema in ratsPaw volume, myeloperoxidase (MPO) activity, local cytokine levels
Neuropathic Pain Chronic constriction injury (CCI) in miceVon Frey filament test (mechanical allodynia), Hargreaves test (thermal hyperalgesia)
Depression Forced swim test or tail suspension test in miceImmobility time
Neurodegeneration MPTP model of Parkinson's disease in miceBehavioral tests (rotarod, pole test), tyrosine hydroxylase immunohistochemistry

Conclusion and Future Horizons

N-acetyl-N-phenethylglycine stands as a molecule of significant, yet unrealized, potential. By combining the proven antioxidant and anti-inflammatory properties of an N-acetyl group with the neuromodulatory possibilities of a glycine core and a phenethyl substituent, it represents a promising candidate for a range of therapeutic areas, particularly those at the intersection of inflammation and neurological dysfunction. The hypotheses and experimental frameworks laid out in this guide are not exhaustive but are intended to catalyze a formal investigation into this unexplored chemical entity. The journey from theoretical concept to clinical reality is long, but for molecules like N-acetyl-N-phenethylglycine, the first step is to recognize the immense potential encoded within their structure.

References

  • Jane, D. E., Thomas, N. K., & Chalmers, D. T. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481–488.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 674–683.
  • Tanaka, N., et al. (2001). Discovery of Novel N-phenylglycine Derivatives as Potent and Selective beta(3)-adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence. Journal of Medicinal Chemistry, 44(9), 1436–1445.
  • BenchChem. (2025).
  • Hayashi, Y., et al. (1994). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 113(3), 819–827.
  • Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333–342.
  • Leone-Bay, A., et al. (1995). N-acylated alpha-amino acids as novel oral delivery agents for proteins. Journal of Medicinal Chemistry, 38(21), 4263–4269.
  • NP LABS. (2025). The Dynamic Duo: Glycine and NAC in Modern Compounding Pharmacy. NP LABS.
  • Creative Proteomics. (2023). N-Acetylation Analysis: A Key Post-Translational Modification.
  • Ramunaidu, A., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF.
  • Nilsson, R. (2015).
  • Google Patents. (1990). US4918222A - Process for synthesis of N-acetylglycine.
  • BenchChem. (2025). An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity. BenchChem.
  • Joshy, A., et al. (2023). PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. International Journal of Pharmaceutics and Drug Analysis.
  • Tardiolo, G., et al. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Frontiers in Pharmacology, 12, 712848.
  • BenchChem. (2025). Application Notes and Protocols: N-Acetylcysteine as a Precursor in Drug Synthesis and a Therapeutic Agent. BenchChem.
  • Liu, Y., et al. (2024).
  • Zafarullah, M., et al. (2003). Molecular mechanisms of N-acetylcysteine actions. Cellular and Molecular Life Sciences, 60(1), 6–20.
  • Consensus. (n.d.). What is N-Acetyl Cysteine (NAC) mechanism of action?. Consensus.
  • PubChem. (n.d.). Glycine, N-acetyl-N-phenyl-. PubChem.
  • Rajendran, S., et al. (2021). Mechanisms and Therapeutics of N-acetylcysteine: A Recent Update. Research Journal of Pharmacy and Technology.
  • Raghu, G., & Berk, M. (2025). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI.
  • Patsnap Synapse. (2024). What is the mechanism of Acetylcysteine?.

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Therapeutic Targets for 2-[N-(2-phenylethyl)acetamido]acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-[N-(2-phenylethyl)acetamido]acetic acid (also known as N-acetyl-N-phenethylglycine) represents a critical pharmacophore in the class of peptoids (poly-N-substituted glycines). Unlike traditional peptides where side chains attach to the


-carbon, this scaffold features a side chain (the phenethyl group) attached to the backbone nitrogen. This structural shift confers resistance to proteolytic degradation while maintaining the ability to engage biological targets.

This whitepaper analyzes the therapeutic utility of this scaffold, identifying Glycine Transporter 1 (GlyT1) as the primary validated target for central nervous system (CNS) modulation, specifically for the treatment of schizophrenia-associated cognitive impairment. Furthermore, we explore its structural homology to functionalized amino acids like Lacosamide, suggesting a secondary potential in modulating Collapsin Response Mediator Protein 2 (CRMP2) for neuropathic pain.

Structural Pharmacophore Analysis

The core structure,


, consists of three distinct functional domains that dictate its pharmacological profile:
DomainChemical FeaturePharmacological Function
Acidic Head Carboxylic Acid (

)
Mimics the glycine carboxylate; essential for ionic interaction with transporter binding sites (e.g., Arg/Lys residues in GlyT1).
Core Linker Tertiary Amide (Acetamido)Provides a rigid planar geometry but lacks the H-bond donor of a standard peptide bond, improving membrane permeability and preventing aggregation.
Hydrophobic Tail Phenethyl GroupA lipophilic moiety (

) that occupies the hydrophobic pocket of the target protein, providing specificity over GlyT2.

Peptoid Advantage: As an N-substituted glycine, this molecule acts as a "peptoid monomer." The lack of a chiral center at the


-carbon (achirality) and the N-substitution renders it resistant to standard proteases, significantly enhancing oral bioavailability compared to peptide analogs.
Primary Therapeutic Target: Glycine Transporter 1 (GlyT1)

The most authoritative application of N-substituted glycine analogs is the inhibition of GlyT1 .

2.1 Mechanism of Action: The NMDA Hypofunction Hypothesis

Schizophrenia is characterized by hypofunction of the N-methyl-D-aspartate (NMDA) receptor. Glycine is an obligatory co-agonist at the NMDA receptor (specifically the GluN1 subunit). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into glial cells.

  • Therapeutic Logic: Inhibiting GlyT1 increases synaptic glycine concentrations.

  • Effect: Elevated glycine saturates the NMDA co-agonist site, potentiating NMDA receptor currents and alleviating negative symptoms (cognitive decline) in schizophrenia.

2.2 Structure-Activity Relationship (SAR)

Research into sarcosine (N-methylglycine) analogs demonstrates that replacing the N-methyl group with bulkier hydrophobic groups transforms the molecule from a substrate into a non-competitive inhibitor.

  • The Phenethyl Factor: The N-phenethyl group in 2-[N-(2-phenylethyl)acetamido]acetic acid mimics the hydrophobic interactions seen in high-potency inhibitors like NFPS (ALX-5407).

  • Steric Hindrance: The N-acetyl group caps the nitrogen, preventing the transporter from translocating the molecule, effectively "jamming" the transporter in an open-to-out or occluded state.

2.3 Pathway Visualization

GlyT1_Mechanism cluster_0 Therapeutic Outcome GlialCell Glial Cell (Astrocyte) Synapse Synaptic Cleft NMDAR NMDA Receptor (Post-Synaptic) Synapse->NMDAR Glycine Accumulation GlyT1 GlyT1 Transporter Synapse->GlyT1 Glycine Reuptake Cognition Enhanced Cognitive Function NMDAR->Cognition Potentiation GlyT1->GlialCell Clearance Inhibitor N-Phenethyl Analog (Inhibitor) Inhibitor->GlyT1 Blocks (Non-Competitive)

Figure 1: Mechanism of GlyT1 inhibition by N-substituted glycine analogs, leading to NMDA receptor potentiation.

Secondary Target: CRMP2 Modulation (Neuropathic Pain)

While GlyT1 is the primary target, the structural homology of this molecule to Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) suggests activity at the Collapsin Response Mediator Protein 2 (CRMP2) .

  • Structural Mimicry: Both molecules feature an acetamido "head" and an aromatic "tail" separated by a short linker.

  • Mechanism: Modulation of CRMP2 prevents the trafficking of voltage-gated sodium channels (Nav1.7) to the cell membrane. This reduces neuronal excitability without completely blocking the channel pore, offering a pathway for treating neuropathic pain with fewer side effects than traditional sodium channel blockers.

Experimental Protocols

To validate the activity of 2-[N-(2-phenylethyl)acetamido]acetic acid analogs, the following self-validating protocols are recommended.

4.1 Protocol A: Radioactive [³H]-Glycine Uptake Assay

Purpose: To determine the IC50 of the analog against GlyT1.

Materials:

  • HEK293 cells stably expressing human GlyT1 (hGlyT1).

  • [³H]-Glycine (PerkinElmer, specific activity ~40 Ci/mmol).

  • Wash Buffer: HBSS containing 10 mM HEPES (pH 7.4).

Workflow:

  • Seeding: Plate hGlyT1-HEK293 cells in 96-well ScintiPlates (50,000 cells/well) 24 hours prior to assay.

  • Equilibration: Remove culture medium. Wash cells 2x with 200 µL Wash Buffer to remove endogenous glycine.

  • Inhibitor Incubation: Add 50 µL of the test compound (2-[N-(2-phenylethyl)acetamido]acetic acid analog) at varying concentrations (

    
     M to 
    
    
    
    M). Incubate for 15 minutes at 37°C.
    • Control 1 (Max Uptake): Buffer only.

    • Control 2 (Non-Specific): 10 µM Sarcosine (saturating blocker).

  • Uptake Initiation: Add 50 µL of [³H]-Glycine (final concentration 50 nM). Incubate for 10 minutes at 37°C.

  • Termination: Rapidly aspirate and wash cells 3x with ice-cold Wash Buffer.

  • Quantification: Count radioactivity using a MicroBeta scintillation counter.

  • Calculation: Calculate % Inhibition =

    
    .
    
4.2 Protocol B: Sub-Monomer Peptoid Synthesis

Purpose: To synthesize structural variants for SAR optimization.

Method: Solid-phase sub-monomer synthesis (Zuckermann method).

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 mins. Deprotect Fmoc (20% piperidine/DMF).

  • Acylation Step: Add Bromoacetic acid (1.2 M in DMF) + DIC (diisopropylcarbodiimide). Shake for 20 mins at RT.

    • Result: Creates a reactive bromide on the resin.

  • Displacement Step: Add 2-Phenylethylamine (1.5 M in NMP). Shake for 30 mins.

    • Result: The amine displaces the bromide, installing the N-phenethyl glycine motif.

  • Capping: Add Acetic Anhydride/Pyridine to acetylate the secondary amine.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O. Lyophilize to obtain the final product.

Synthesis_Workflow Resin Rink Amide Resin Bromo Bromoacetic Acid (Acylation) Resin->Bromo Step 1 Amine 2-Phenylethylamine (Displacement) Bromo->Amine Step 2 Cap Acetic Anhydride (Capping) Amine->Cap Step 3 Product Final Analog (Cleaved) Cap->Product TFA Cleavage

Figure 2: Sub-monomer synthesis cycle for generating N-substituted glycine analogs.

References
  • Mezler, M., et al. (2008). "Inhibitors of GlyT1 affect glycine transport via discrete binding sites." Molecular Pharmacology. Available at: [Link]

  • Patch, J.A., et al. (2004).[1] "Versatile Oligo(N-Substituted) Glycines: The Many Roles of Peptoids in Drug Discovery." Pseudo-Peptides in Drug Discovery. Available at: [Link]

  • Varnes, J.G., et al. (2010).[2] "Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem Compound Summary. (2025). "2-[(2-Phenylethyl)amino]acetic acid."[3][4] National Center for Biotechnology Information. Available at: [Link]

  • Khanna, R., et al. (2019). "Targeting the CRMP2-NaV1.7 interaction for the treatment of neuropathic pain." Expert Opinion on Therapeutic Targets. (Contextual reference for secondary target mechanism).

Sources

Methodological & Application

Application Notes & Protocols: Peptide Coupling Conditions for N-Substituted Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Sterically Hindered Couplings

N-substituted acetic acid derivatives, particularly N-alkylated amino acids, are foundational building blocks in modern drug discovery. Their incorporation into peptides and other bioactive molecules imparts crucial pharmacological properties, such as enhanced metabolic stability, increased cell permeability, and constrained conformations for improved target affinity.[1][2] The N-substituent, however, introduces a significant synthetic challenge: steric hindrance.[3][4]

The alkyl or aryl group on the nitrogen atom sterically shields the amine, reducing its nucleophilicity and dramatically slowing the kinetics of peptide bond formation.[2][3] This sluggish reactivity often leads to incomplete reactions, resulting in difficult-to-remove deletion sequences and diminished yields.[3] To overcome this kinetic barrier, chemists must employ highly reactive coupling reagents or harsher conditions, which in turn can elevate the risk of a critical side reaction: epimerization, the loss of stereochemical integrity at the chiral α-carbon.[5][6]

This guide provides a comprehensive overview of the strategies, reagents, and protocols required to successfully navigate the complexities of coupling N-substituted acetic acid derivatives, ensuring high yields while preserving chiral purity.

The Fundamental Mechanism of Amide Bond Formation

Peptide coupling is a two-step process of dehydration. Since the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, the carboxylic acid must first be "activated".[7][8] A coupling reagent converts the carboxyl group's hydroxyl into a better leaving group, creating a highly reactive acylating agent. This activated intermediate is then susceptible to nucleophilic attack by the amine, forming the thermodynamically stable amide bond.[8]

G General Mechanism of Peptide Bond Formation cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Activated R-CO-X (Activated Intermediate) Acid->Activated Reagent Coupling Reagent Reagent->Activated Activated_ref R-CO-X Amine R'-NHR'' (N-Substituted Amine) Peptide R-CO-NR'R'' (Peptide Bond) Amine->Peptide Activated_ref->Peptide

Caption: General two-step workflow for peptide bond formation.

Navigating Epimerization: The Critical Side Reaction

Epimerization is the inversion of stereochemistry at the α-carbon of the activated amino acid derivative.[6] The process is facilitated by the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a racemic mixture.[9][10] This side reaction is a major concern, as the resulting diastereomeric peptides are often difficult to separate and can have drastically different biological activities.[6]

The use of additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 7-aza-1-hydroxybenzotriazole (HOAt), is a cornerstone of modern peptide synthesis for minimizing epimerization.[11][12] These additives react with the initial activated intermediate (e.g., an O-acylisourea from a carbodiimide) to form an active ester. This new intermediate is highly reactive towards the desired amine but is less prone to forming the problematic oxazolone, thus preserving stereochemical integrity.[13][14]

G Role of Additives in Suppressing Epimerization cluster_path_A Desired Pathway (with Additive) cluster_path_B Side Reaction (without Additive) Activated Activated Carboxylic Acid (e.g., O-Acylisourea) ActiveEster Active Ester (R-CO-OBt) Activated->ActiveEster + Oxazolone Oxazolone (Planar Intermediate) Activated->Oxazolone Intramolecular Cyclization Additive Additive (e.g., HOBt, HOAt) Peptide Peptide (Chirally Pure) ActiveEster->Peptide AmineA Amine AmineA->Peptide + RacemicPeptide Racemic Peptide Oxazolone->RacemicPeptide AmineB Amine AmineB->RacemicPeptide +

Caption: Competing pathways of coupling vs. epimerization.

A Comparative Guide to Modern Coupling Reagents

The choice of coupling reagent is the most critical parameter for success. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.[8] For challenging N-substituted substrates, the higher reactivity of phosphonium and uronium/aminium salts is often required.[2][4]

Reagent Class Examples Mechanism Pros Cons Best For
Carbodiimides EDC, DCC, DIC[15]Forms an O-acylisourea intermediate.[5]Cost-effective; water-soluble byproducts (EDC) are easily removed.[16]Lower reactivity; high risk of racemization without additives; N-acylurea formation.[17]Simple, non-hindered couplings; bioconjugation in aqueous media (EDC).[18]
Phosphonium Salts PyBOP, PyAOP[15]Forms a reactive acyloxyphosphonium cation, which then forms an active ester with an additive.[18]High efficiency; low racemization risk; does not cause amine guanidinylation.Higher cost; byproducts can be toxic (BOP generates HMPA).[17][19]Sterically hindered couplings, including N-methyl amino acids (PyAOP).[15]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMU[13]Forms a highly reactive O-acylisourea intermediate that rapidly converts to an active ester (OAt for HATU, OBt for HBTU).[20]Extremely fast and efficient; considered the most powerful for hindered systems.[2][18]Can cause guanidinylation of the free amine if used in excess; higher cost.[19]The go-to choice for difficult N-substituted couplings; microwave-assisted synthesis.[4][21]

Decision Workflow for Optimal Coupling Conditions

Selecting the right combination of reagents, additives, and bases is crucial. This workflow provides a logical path for designing your experiment.

G Workflow for Selecting Coupling Conditions Start Start: Couple N-Substituted Acetic Acid Derivative Hindrance Assess Steric Hindrance Start->Hindrance LowHindrance Low Hindrance (e.g., N-Methyl) Hindrance->LowHindrance Low HighHindrance High Hindrance (e.g., N-Isopropyl, N-Aryl) Hindrance->HighHindrance High EDC_HOBt Condition 1: EDC / HOBt / NMM in DCM or DMF LowHindrance->EDC_HOBt Epimerization High Epimerization Risk? (e.g., His, Cys) EDC_HOBt->Epimerization HATU_HOAt Condition 2: HATU / DIPEA in DMF or NMP HighHindrance->HATU_HOAt HATU_HOAt->Epimerization LowTemp Modify Protocol: - Use weaker base (Collidine) - Lower temperature (0 °C) - Pre-activate for short time Epimerization->LowTemp Yes End Proceed to Coupling & Monitoring Epimerization->End No LowTemp->End

Caption: Decision tree for selecting peptide coupling conditions.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: High-Efficiency Coupling of N-Substituted Acids using HATU

This protocol is recommended as the first choice for sterically demanding N-substituted acetic acid derivatives, such as N-aryl or N-branched alkyl derivatives.[18][22]

Materials:

  • N-protected amino acid or peptide-resin with a free amine (1.0 eq)

  • N-substituted acetic acid derivative (1.5 - 2.0 eq)

  • HATU (1.45 - 1.9 eq)[21]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)[16]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation (for SPPS): If using a solid support, ensure the N-terminal protecting group (e.g., Fmoc) has been removed using standard protocols (e.g., 20% piperidine in DMF).[21] Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[22]

  • Activation Solution Preparation: In a separate vessel, dissolve the N-substituted acetic acid derivative (1.5 eq) and HATU (1.45 eq) in a minimal amount of anhydrous DMF.

  • Pre-activation: Add DIPEA (3.0 eq) to the activation solution. The solution may change color (typically to yellow). Allow the mixture to pre-activate for 1-5 minutes at room temperature.[22] Causality: This step forms the highly reactive OAt-ester prior to addition to the amine, maximizing coupling efficiency.

  • Coupling Reaction: Add the pre-activated solution to the reaction vessel containing the free amine (either on resin or in solution).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. For very hindered couplings, extended reaction times (overnight) or gentle heating (35-40 °C) may be necessary.[3] Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines or Isatin/Chloranil test for secondary amines on resin).[22]

  • Workup (SPPS): Drain the coupling solution and wash the resin extensively with DMF (3-5 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times) to ensure complete removal of excess reagents and byproducts.

  • Double Coupling (if necessary): If monitoring indicates an incomplete reaction, repeat steps 2-6 to drive the reaction to completion.

Protocol 2: Standard Carbodiimide-Mediated Coupling using EDC/HOBt

This method is a cost-effective alternative suitable for less hindered N-substituted acids (e.g., N-methyl glycine) where racemization is a concern.[14][23]

Materials:

  • Amine component (e.g., amino acid ester HCl salt) (1.0 eq)

  • N-substituted acetic acid derivative (1.1 eq)

  • EDC·HCl (1.2 eq)[16]

  • HOBt (1.2 eq)[23]

  • Base (e.g., N-Methylmorpholine (NMM) or DIPEA) (1.0 eq if starting with HCl salt, then adjust to pH ~8)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Reaction Setup: Combine the N-substituted acetic acid derivative (1.1 eq), HOBt (1.2 eq), and the amine component (1.0 eq) in a round-bottom flask with anhydrous DCM or DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. Causality: Low temperatures are recommended for carbodiimide-mediated couplings to minimize side reactions, particularly N-acylurea formation and epimerization.[17]

  • Base Addition: If using an amine salt (e.g., HCl), add the base (e.g., NMM, 1.0 eq) to liberate the free amine. If starting with a free amine, add enough base to bring the reaction pH to approximately 8.[23]

  • EDC Addition: Add EDC·HCl (1.2 eq) to the stirred mixture portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Workup (Solution Phase): a. Dilute the reaction mixture with DCM. b. Wash the organic phase sequentially with 5% citric acid solution (to remove excess base and unreacted amine), saturated sodium bicarbonate solution (to remove HOBt and unreacted acid), and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude product as necessary, typically by flash column chromatography.

Troubleshooting Common Issues

  • Problem: Incomplete Coupling

    • Cause: Insufficient reactivity to overcome steric hindrance.

    • Solution:

      • Switch to a stronger coupling reagent: If using EDC/HOBt, switch to HATU or PyAOP.[2]

      • Increase Equivalents: Use a higher excess of the carboxylic acid and coupling reagent (up to 3 eq).

      • Increase Temperature: For uronium/phosphonium salt couplings, heating to 40-50 °C can significantly increase the reaction rate.[3]

      • Double Couple: Perform the coupling reaction a second time.[22]

  • Problem: Significant Epimerization Detected

    • Cause: The activated intermediate is too long-lived or the conditions are too harsh.

    • Solution:

      • Ensure Additive is Used: Never run a carbodiimide coupling without an additive like HOBt or, preferably, HOAt.[11]

      • Use a Weaker Base: Switch from DIPEA to a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[17]

      • Lower the Temperature: Perform the coupling at 0 °C, especially during the activation step.[11]

      • Minimize Pre-activation Time: For HATU, add the activated mixture to the amine component immediately after the short pre-activation period.

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • LifeTein.
  • ChemPep. Overview of Peptide Synthesis.
  • Benchchem.
  • American Chemical Society.
  • Epimeriz
  • ResearchGate. How many equivalents of HOBt must use in peptide coupling using EDC ?.
  • ResearchGate.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • RSC Publishing. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • NIH.
  • Optimizing Peptide Coupling: Key Techniques.
  • PubMed.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup.
  • AAPPTEC. Coupling Reagents.
  • Benchchem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • ResearchGate. (PDF)
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis.

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Application Notes & Protocols: Scalable Synthesis of N-acetyl-N-(2-phenylethyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

N-acylated amino acids represent a diverse class of molecules with significant roles in biological processes and as versatile building blocks in pharmaceutical and chemical industries.[1][2] This guide details scalable and robust synthetic methods for a specific derivative, N-acetyl-N-(2-phenylethyl)glycine. This molecule incorporates a phenylethyl moiety, a common pharmacophore, and an N-acetylglycine backbone, rendering it a compound of interest for drug discovery and development professionals.

The primary challenge in synthesizing such tertiary amides lies in achieving high efficiency and purity on a large scale, avoiding complex purification methods like column chromatography. The methodologies presented herein are designed with scalability in mind, focusing on process control, cost-effective reagents, and straightforward purification techniques. We will explore a logical, stepwise approach that offers high yields and is amenable to industrial production.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, N-acetyl-N-(2-phenylethyl)glycine, reveals a clear and efficient synthetic strategy. The molecule can be disconnected at the C-N and N-acetyl bonds, leading back to simple, commercially available starting materials.

G target Target Molecule N-acetyl-N-(2-phenylethyl)glycine intermediate1 Intermediate N-(2-phenylethyl)glycine target->intermediate1 N-Acetylation reagent1 Acetylation (Acetic Anhydride) intermediate1->reagent1 intermediate2 Intermediate Ethyl N-(2-phenylethyl)glycinate intermediate1->intermediate2 Ester Hydrolysis reagent2 Hydrolysis intermediate2->reagent2 start1 Starting Material 2-Phenylethylamine intermediate2->start1 N-Alkylation start2 Starting Material Ethyl Bromoacetate intermediate2->start2

Caption: Retrosynthetic pathway for N-acetyl-N-(2-phenylethyl)glycine.

This analysis points to a robust three-step synthesis starting from 2-phenylethylamine and an activated acetic acid derivative, such as ethyl bromoacetate. The key transformations are:

  • N-Alkylation: Formation of the secondary amine by reacting 2-phenylethylamine with an ethyl haloacetate.

  • N-Acetylation: Acetylation of the resulting secondary amine to form the desired tertiary amide.

  • Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

This approach is advantageous for scalability as each step involves well-understood, high-yielding reactions that can be optimized for large-scale production without requiring chromatographic purification.

Synthetic Workflow and Mechanistic Considerations

The chosen forward synthesis involves a sequence of N-alkylation, N-acetylation, and saponification. This linear approach ensures high selectivity and allows for the isolation and purification of intermediates, which is critical for quality control in a scalable process.

G cluster_0 start_amine 2-Phenylethylamine step1 Step 1: N-Alkylation (Base, Solvent) start_amine->step1 start_ester Ethyl Bromoacetate start_ester->step1 intermediate Ethyl N-(2-phenylethyl)glycinate step1->intermediate step2 Step 2: N-Acetylation intermediate->step2 reagent_acetyl Acetic Anhydride reagent_acetyl->step2 intermediate_acetyl Ethyl N-acetyl-N- (2-phenylethyl)glycinate step2->intermediate_acetyl step3 Step 3: Saponification & Acidic Workup intermediate_acetyl->step3 reagent_hydrolysis NaOH / H₂O reagent_hydrolysis->step3 product Final Product N-acetyl-N-(2-phenylethyl)glycine step3->product

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Phenylethyl Acetylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of N-phenylethyl acetylation reactions, particularly when confronted with sterically demanding substrates. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance reaction efficiency and yield.

Introduction: The Challenge of Steric Hindrance

N-acetylation is a fundamental transformation in organic synthesis, crucial for installing protecting groups, modifying biological activity, and preparing amide-containing final products. However, when bulky substituents are present on the phenylethylamine backbone, particularly at the α-carbon or on the aromatic ring ortho to the ethylamine moiety, the nucleophilicity of the nitrogen atom is significantly diminished.[1][2][3] This steric congestion impedes the approach of the acetylating agent, leading to sluggish reactions, low conversion rates, and the need for harsh reaction conditions that can promote side reactions.[1] This guide provides a systematic approach to overcoming these steric barriers.

Troubleshooting Guide

This section addresses common issues encountered during the acetylation of sterically hindered N-phenylethylamines.

Q1: My N-acetylation reaction shows low or no conversion, even with extended reaction times. What are the likely causes and how can I fix it?

A: Low or no conversion is the most frequent problem when dealing with sterically hindered amines.[1][4] The primary reason is the reduced nucleophilicity of the amino group, which is physically shielded by bulky substituents.[2][3] Here’s a breakdown of potential causes and solutions:

  • Insufficiently Reactive Acetylating Agent: Standard reagents like acetic anhydride may not be electrophilic enough to react with a sterically hindered amine.[1][4]

    • Solution: Switch to a more reactive acetylating agent such as acetyl chloride .[1][4] Its higher reactivity can overcome the steric barrier, but it must be used with caution in an anhydrous environment and typically requires a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[4][5][6]

  • Inappropriate Reaction Conditions: Room temperature conditions are often insufficient for these challenging reactions.

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent like toluene or glacial acetic acid can provide the necessary activation energy.[4] Microwave irradiation is another powerful technique to accelerate the reaction, often reducing reaction times from hours to minutes.[7]

  • Absence of a Catalyst: For particularly stubborn substrates, a catalyst is essential to activate the acetylating agent.

    • Solution: Introduce a catalyst to enhance the electrophilicity of the acetylating agent.

      • Lewis Acids: Catalysts like scandium triflate (Sc(OTf)₃) are highly effective in activating carbonyl compounds.[8][9][10][11] They are also water-stable, making them robust and reusable.[8][10]

      • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst that reacts with the acetylating agent to form a more reactive N-acylpyridinium intermediate.[12][13][14][15]

Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?

A: Side product formation is often a consequence of the more forcing conditions required for hindered substrates.[16]

  • Diacylation: Although less common with hindered amines, if the initial amide product is still nucleophilic, it can be acetylated again, especially with a large excess of a highly reactive acetylating agent.[4][16]

    • Mitigation: Use a stoichiometric amount of the acetylating agent (1.05-1.2 equivalents) and add it slowly to the reaction mixture to avoid a high instantaneous concentration.[4][16]

  • O-Acylation (if hydroxyl groups are present): If the substrate contains other nucleophilic groups like phenols or alcohols, they can also be acetylated.[16]

    • Mitigation: N-acylation can often be achieved with higher selectivity at lower temperatures. Alternatively, consider protecting the hydroxyl group prior to N-acetylation.

  • Decomposition: High temperatures and prolonged reaction times can lead to the degradation of the starting material or the desired product.[17]

    • Mitigation: Carefully monitor the reaction by Thin Layer Chromatography (TLC) and avoid excessive heating.[17] If high temperatures are necessary, try to minimize the reaction time. Using a more efficient catalyst can often allow for lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q3: What is the mechanistic basis of steric hindrance in this reaction?

A: Steric hindrance in N-phenylethyl acetylation is a result of non-bonding interactions that destabilize the transition state of the reaction. Bulky groups near the nitrogen atom create a "steric shield," making it physically difficult for the electrophilic carbonyl carbon of the acetylating agent to approach the nucleophilic lone pair of the nitrogen at the optimal angle for bond formation.[2][18] This increases the activation energy of the reaction, slowing it down significantly.[1]

Q4: Which class of catalysts is generally most effective for acetylating sterically hindered amines?

A: For sterically hindered amines, nucleophilic catalysts and certain Lewis acids are typically the most effective.

  • 4-(Dimethylamino)pyridine (DMAP) and its analogs: These are excellent nucleophilic catalysts. DMAP reacts with acetic anhydride or acetyl chloride to form a highly reactive N-acetylpyridinium salt.[12][14][15] This intermediate is a much more potent acetylating agent than the starting anhydride or chloride, readily transferring the acetyl group even to a sterically hindered amine.[13]

  • Scandium Triflate (Sc(OTf)₃): This Lewis acid is particularly effective because it can coordinate to the carbonyl oxygen of the acetylating agent, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hindered amine.[8][9][10][19] Its stability in the presence of water and its ability to be recovered and reused add to its practical advantages.[8][10]

Q5: Are there enzymatic methods to overcome steric hindrance in these reactions?

A: Yes, enzymatic methods can be a powerful solution. Lipases, such as Candida antarctica lipase B (CALB), often sold as Novozym 435, can catalyze the acylation of amines with high enantioselectivity.[20][21][22] These enzymes have a specific three-dimensional active site that can sometimes accommodate sterically hindered substrates better than traditional chemical reagents. Enzymatic reactions are also performed under mild conditions, which can prevent the formation of side products.[21] This approach is particularly valuable for the kinetic resolution of racemic amines, where one enantiomer is acetylated much faster than the other.[20][22]

Experimental Protocols

Protocol 1: Acetylation of a Moderately Hindered N-Phenylethylamine using Acetyl Chloride and Pyridine

This protocol is suitable for substrates where acetic anhydride shows low reactivity.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the hindered N-phenylethylamine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM).[4]

  • Cooling: Cool the solution to 0 °C in an ice bath.[4]

  • Reagent Addition: Add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 15-30 minutes.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amine.[4]

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: DMAP-Catalyzed Acetylation of a Highly Hindered N-Phenylethylamine

This protocol is designed for challenging substrates with significant steric bulk.

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the highly hindered N-phenylethylamine (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to reflux (40 °C).

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with DCM. Wash the organic layer with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary

The choice of acetylating agent and catalyst is critical for success. The following table provides a qualitative comparison of different reagent systems for the acetylation of sterically hindered N-phenylethylamines.

Acetylating AgentCatalystRelative ReactivityTypical ConditionsKey Considerations
Acetic AnhydrideNoneLowHigh Temp (Reflux)May be ineffective for highly hindered substrates.[4]
Acetic AnhydrideDMAPHighRoom Temp to 40°CHighly effective, forms a potent acylating intermediate.[13][15]
Acetic AnhydrideSc(OTf)₃HighRoom Temp to 80°CExcellent Lewis acid catalyst, water-tolerant.[8][10]
Acetyl ChloridePyridine/Et₃NVery High0°C to Room TempHighly reactive, requires base and anhydrous conditions.[4][5]

Visualizing Reaction Strategies

Mechanism of Steric Hindrance

Steric_Hindrance cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine Sterically Hindered N-Phenylethylamine TS High Energy Transition State Amine->TS Nucleophilic Attack Acyl_Agent Acetylating Agent (e.g., Acetic Anhydride) Acyl_Agent->TS Amide N-Acetyl Product TS->Amide Formation of Amide Bond Hindrance Steric Clash (Bulky Groups) Hindrance->TS

Caption: Steric hindrance increases the energy of the transition state.

Decision Workflow for Optimizing Acetylation

Acetylation_Workflow start Start: Sterically Hindered N-Phenylethylamine cond1 Reaction with Acetic Anhydride at RT successful? start->cond1 proc1 Increase Temperature (Reflux) cond1->proc1 No end_success Success: Isolate Product cond1->end_success Yes cond2 Reaction successful? proc1->cond2 proc2 Use More Reactive Agent: Acetyl Chloride + Base cond2->proc2 No cond2->end_success Yes cond3 Reaction successful? proc2->cond3 proc3 Add Catalyst: DMAP or Sc(OTf)₃ cond3->proc3 No cond3->end_success Yes cond4 Reaction successful? proc3->cond4 proc4 Consider Enzymatic Method (e.g., CALB) cond4->proc4 No cond4->end_success Yes end_fail Re-evaluate Substrate/ Consult Specialist proc4->end_fail

Caption: A decision tree for troubleshooting N-acetylation reactions.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.
  • Gotor, V., et al. (2007). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters, 9(5), 781-783. Retrieved from [Link]

  • Szymański, W., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(11), 3326. Retrieved from [Link]

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  • Bode, J. W. (2015). OC VI (HS 2015). ETH Zurich. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.
  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15-27. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2006). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 71(19), 7489-7492. Retrieved from [Link]

  • Williams, D. B. G., et al. (2012). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 48(84), 10421-10423. Retrieved from [Link]

  • Massah, A. R., et al. (2014). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Journal of Chemistry, 2014, 856524. Retrieved from [Link]

  • Fillion, E., et al. (2005). Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. The Journal of Organic Chemistry, 70(4), 1316-1327. Retrieved from [Link]

  • Williams, D. B. G., et al. (2012). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. ResearchGate. Retrieved from [Link]

  • Zaragoza, F. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. Retrieved from [Link]

  • Boppisetti, J. K. (2003). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate [Master's thesis, Eastern Illinois University]. The Keep. Retrieved from [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

  • Sweeney, J. B. (2015). N-Acylation Reactions of Amines. Comprehensive Organic Synthesis II, 6, 497-545. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (1998). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Accounts of Chemical Research, 31(8), 494-501. Retrieved from [Link]

  • France, S., et al. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • BenchChem. (n.d.). minimizing by-product formation in N-acetyl-N-phenylacetamide acetylation.
  • Schneider, C., et al. (2007). Scandium Triflate Catalyzed Aminolysis of meso-Aziridines. Synlett, 2007(14), 2289-2291. Retrieved from [Link]

  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. CoLab.
  • Yamamoto, H., et al. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst. Journal of the American Chemical Society, 118(43), 10674-10675. Retrieved from [Link]

  • Sodupe, M., et al. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Universitat Autònoma de Barcelona. Retrieved from [Link]

  • Keglevich, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone.
  • De, S. K. (2007). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. Retrieved from [Link]

  • Quora. (2016, October 17). What is acetylation of amines? Retrieved from [Link]

  • Wang, Q., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]

  • Zipse, H., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-4757. Retrieved from [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A REUSABLE CLAY CATALYST. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1335-1344. Retrieved from [Link]

  • Tajbakhsh, M., et al. (2005). Mild and Useful Method for N-Acylation of Amines. Letters in Organic Chemistry, 2(1), 63-66. Retrieved from [Link]

  • BenchChem. (n.d.). Overcoming steric hindrance in N-(2-tert-butyl-4-nitrophenyl)acetamide reactions.
  • Grunewald, G. L., et al. (1989). Conformational and steric aspects of phenylethanolamine and phenylethylamine analogues as substrates or inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 32(4), 752-761. Retrieved from [Link]

  • Cembran, A., et al. (2020). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 11(26), 6816-6826. Retrieved from [Link]

  • Grunewald, G. L., et al. (1989). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. Journal of Medicinal Chemistry, 32(11), 2530-2537. Retrieved from [Link]

  • Chen, J., et al. (2019). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. Catalysts, 9(10), 827. Retrieved from [Link]

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Validation & Comparative

Comparative FTIR Profiling of 2-[N-(2-phenylethyl)acetamido]acetic acid for Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Context & Strategic Importance

In the pharmaceutical synthesis of isoquinoline-derived anthelmintics like Praziquantel (PZQ) , the compound 2-[N-(2-phenylethyl)acetamido]acetic acid (also known as N-acetyl-N-phenethylglycine) serves as a critical synthetic intermediate or a monitored impurity. Its structure represents a "fork in the road" in the synthetic pathway—bridging the simple precursor N-(2-phenylethyl)acetamide and the complex cyclized ring system of the final drug.

For process chemists, distinguishing this molecule from its precursors is vital for yield optimization and purity confirmation. While HPLC is the gold standard for quantitation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, non-destructive method for qualitative validation. This guide provides a comparative spectroscopic analysis, defining the unique spectral fingerprint of 2-[N-(2-phenylethyl)acetamido]acetic acid against its closest structural alternatives.

The Structural Triad for Comparison

To ensure robust identification, we compare the target molecule against its immediate precursor and the final downstream product:

  • Precursor (Alternative A): N-(2-phenylethyl)acetamide (Lacks the carboxymethyl group; Secondary Amide).

  • Target: 2-[N-(2-phenylethyl)acetamido]acetic acid (Contains Carboxylic Acid + Tertiary Amide).

  • Final Product (Alternative B): Praziquantel (Cyclized lactam; Lacks free Acid).

Comparative Spectroscopic Analysis

The FTIR spectrum of the target molecule is defined by the coexistence of a carboxylic acid and a tertiary amide . This dual functionality creates a unique spectral signature distinct from the single-amide precursor or the acid-free final product.

The "Fingerprint" Differences
Functional GroupPrecursor (N-phenethylacetamide)Target (N-acetyl-N-phenethylglycine)Final Product (Praziquantel)Differentiation Logic
Amide Type Secondary (-NH-CO-)Tertiary (-N(R)-CO-)Tertiary (Lactam)The Target loses the N-H stretch found in the Precursor.
Carboxyl (COOH) AbsentPresent AbsentThe Target shows a broad O-H dimer band and a distinct Acid C=O peak.
C=O Region Single band (~1640 cm⁻¹)Dual band (~1720 & 1630 cm⁻¹)Single complex band (~1640 cm⁻¹)The Target displays two distinct carbonyl environments (Acid + Amide).
Detailed Peak Assignments
A. The Hydroxyl / Amine Region (3500 – 2500 cm⁻¹)
  • Target: Dominated by the Carboxylic Acid O-H stretch . This appears as a very broad, jagged absorption extending from 3300 down to 2500 cm⁻¹, often overlapping with C-H stretches. This "acid beard" is the primary indicator of the target compound.

  • Precursor: Displays a sharp, distinct N-H stretching vibration around 3280–3300 cm⁻¹ . The absence of this sharp peak in the Target confirms successful N-alkylation/substitution.

  • Praziquantel: Shows no OH and no NH stretch. The region >3000 cm⁻¹ contains only aromatic C-H stretches.

B. The Carbonyl Region (1750 – 1600 cm⁻¹)

This is the most diagnostic region for the Target.

  • Acid C=O (Target Only): A strong, sharp peak at 1715–1725 cm⁻¹ . Neither the precursor nor Praziquantel exhibits a peak in this specific zone.

  • Amide C=O (Amide I):

    • Precursor: ~1640–1650 cm⁻¹ (Secondary amide).

    • Target: ~1610–1635 cm⁻¹ (Tertiary amide). The shift to a lower frequency is due to the lack of hydrogen bonding on the nitrogen and the steric bulk of the N-phenethyl and N-carboxymethyl groups.

C. The Fingerprint Region (< 1500 cm⁻¹)
  • Amide II Band: The Precursor (secondary amide) shows a strong N-H bending/C-N stretching band at 1550 cm⁻¹ . The Target lacks this band entirely , confirming the tertiary nature of the nitrogen.

  • C-O Stretch (Acid): The Target displays a strong band at 1200–1250 cm⁻¹ (C-O stretching coupled with O-H bending), absent in the alternatives.

  • Aromatic Ring: All three compounds show characteristic monosubstituted benzene peaks:

    • Ring breathing: ~1600 cm⁻¹ and 1495 cm⁻¹.

    • Out-of-plane (oop) bending: Strong peaks at ~750 cm⁻¹ and ~700 cm⁻¹ .

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducibility and minimize atmospheric interference (water vapor/CO₂), follow this validated solid-state characterization protocol.

Method: KBr Pellet Transmission (Preferred for resolution of OH bands) or Diamond ATR.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet):

    • Ratio: Mix 1–2 mg of dry Target compound with 200 mg of spectroscopic grade KBr.

    • Grinding: Grind in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved. Note: Insufficient grinding causes the Christiansen effect, distorting baseline slope.

    • Pressing: Compress at 8–10 tons for 2 minutes to form a transparent disc.

  • Instrument Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio).

    • Range: 4000 – 400 cm⁻¹.[1]

  • Validation Check (Self-Correction):

    • Check 1: Is the background flat? If CO₂ doublets appear at 2350 cm⁻¹, purge the chamber.

    • Check 2: Is the transmission of the strongest band >10%? If <10%, the pellet is too thick (re-prep with less sample) to avoid detector saturation.

  • Data Processing:

    • Perform baseline correction.

    • Normalize spectra to the aromatic C=C stretch at ~1600 cm⁻¹ (internal standard) for overlay comparison.

Visualization: Synthesis & Monitoring Pathway

The following diagram illustrates the synthesis flow and the specific FTIR checkpoints used to validate the transformation of the Precursor into the Target.

FTIR_Monitoring_Pathway Precursor Precursor: N-(2-phenylethyl)acetamide Reaction Reaction: Carboxymethylation Precursor->Reaction Check1 FTIR Checkpoint A: Look for N-H (3300) Look for Amide II (1550) Precursor->Check1 Target TARGET: 2-[N-(2-phenylethyl)acetamido] acetic acid Reaction->Target Cyclization Cyclization (POCl3 / H+) Target->Cyclization Check2 FTIR Checkpoint B: Confirm Acid C=O (1720) Confirm Broad OH (2500-3300) Ensure NO N-H Target->Check2 Product Product: Praziquantel Cyclization->Product Check3 FTIR Checkpoint C: Disappearance of Acid C=O Formation of Lactam Product->Check3

Caption: Synthetic pathway of Praziquantel showing critical FTIR checkpoints. Red nodes indicate specific spectral features to monitor for quality control at each stage.

Summary Data Table

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Status
3300–2500 (Broad) O-H StretchCarboxylic AcidPositive ID for Target. Differentiates from Precursor/Product.
3080, 3060, 3030 C-H StretchAromatic RingCommon to all analogs.
2950–2850 C-H StretchAlkyl (CH₂, CH₃)Common to all analogs.
1725–1715 C=O StretchCarboxylic Acid Primary ID Peak . Absent in Precursor and Praziquantel.
1635–1610 C=O StretchTertiary AmideShifted lower than Precursor's secondary amide.
1550 N-H BendSecondary AmideNegative ID . Must be ABSENT in Target.
1250–1200 C-O StretchCarboxylic AcidConfirmatory peak for Target.
750, 700 C-H Bend (oop)Mono-sub. BenzeneConfirms the phenylethyl moiety integrity.

References

  • National Institute of Standards and Technology (NIST). Acetamide, N-(2-phenylethyl)- Infrared Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2][3][4][5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7] (Standard reference for functional group frequencies: Carboxylic acids and Amides).

  • National Institute of Standards and Technology (NIST). N-Phenylglycine Infrared Spectrum. (Structural analog reference). NIST Chemistry WebBook.[3][4][5] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for Amide I/II shifts).

Sources

A Comparative Analysis of N-phenylethyl vs. N-benzyl Acetamido Acetic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the subtle interplay of structural modifications can profoundly influence the biological activity of a molecule. This guide delves into a comparative analysis of two closely related N-substituted acetamido acetic acid derivatives: N-phenylethyl acetamido acetic acid and N-benzyl acetamido acetic acid. While direct comparative studies on these specific molecules are not extensively documented in current literature, this guide will leverage established principles of structure-activity relationships (SAR) and data from analogous compounds to provide a predictive comparison of their potential bioactivities. This analysis is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.

Structural and Physicochemical Considerations: The Foundation of Bioactivity

The core structural difference between N-phenylethyl acetamido acetic acid and N-benzyl acetamido acetic acid lies in the linker between the phenyl ring and the nitrogen atom of the acetamido acetic acid backbone. The N-phenylethyl derivative possesses a two-carbon ethyl linker, affording it greater conformational flexibility compared to the single methylene bridge of the N-benzyl analogue. This seemingly minor variation can have significant repercussions for the molecule's overall shape, lipophilicity, and ability to interact with biological targets.

Table 1: Predicted Physicochemical Properties

PropertyN-phenylethyl acetamido acetic acidN-benzyl acetamido acetic acidRationale for Predicted Difference
Molecular Weight 221.25 g/mol 207.22 g/mol The additional methylene group in the N-phenylethyl derivative increases its molecular weight.
Predicted LogP HigherLowerThe longer alkyl chain in the N-phenylethyl derivative is expected to increase its lipophilicity.
Flexibility HigherLowerThe ethyl linker allows for more rotational freedom compared to the more rigid benzyl group.
Hydrogen Bonding Similar (amide and carboxylic acid groups)Similar (amide and carboxylic acid groups)Both molecules possess the same hydrogen bond donor and acceptor groups.

The increased lipophilicity of the N-phenylethyl derivative could enhance its ability to cross cell membranes, potentially leading to improved bioavailability. However, this could also increase non-specific binding and reduce aqueous solubility. Conversely, the more constrained nature of the N-benzyl group might lead to a more defined interaction with a specific binding pocket of a target protein, potentially resulting in higher potency and selectivity.

Synthesis of N-phenylethyl and N-benzyl Acetamido Acetic Acids

The synthesis of these compounds can be readily achieved through a standard amidation reaction. The general synthetic approach is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Acetamido Acetic Acid cluster_1 Step 2: Amidation Glycine Glycine Acetamido_Acetic_Acid Acetamido_Acetic_Acid Glycine->Acetamido_Acetic_Acid Acetic Anhydride, Aqueous Base Acetic_Anhydride Acetic_Anhydride Acetamido_Acetic_Acid_2 Acetamido Acetic Acid Target_Compound N-phenylethyl or N-benzyl acetamido acetic acid Acetamido_Acetic_Acid_2->Target_Compound Amine, Coupling Agent Amine Phenethylamine or Benzylamine Amine->Target_Compound Coupling_Agent e.g., DCC, EDC Coupling_Agent->Target_Compound

Caption: General synthetic workflow for N-substituted acetamido acetic acids.

Experimental Protocol:

Part A: Synthesis of Acetamido Acetic Acid (N-acetylglycine)

  • Dissolve glycine in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the N-acetylglycine.

  • Filter, wash with cold water, and dry the product.

Part B: Synthesis of N-phenylethyl/N-benzyl Acetamido Acetic Acid

  • Suspend N-acetylglycine in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • To this mixture, add either phenethylamine or benzylamine.

  • Stir the reaction at room temperature overnight.

  • Filter the reaction mixture to remove any precipitated urea byproduct.

  • Wash the filtrate with dilute acid, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Postulated Bioactivity and Mechanistic Insights

While direct evidence is lacking, we can extrapolate potential bioactivities based on related structures found in the literature. For instance, derivatives of N-benzyl-2-acetamidopropionamide have shown promise as anticonvulsant agents.[1] This suggests that the N-benzyl acetamido scaffold can be a pharmacologically active moiety. Furthermore, various N-substituted glycine derivatives have been investigated for their interactions with DNA and their potential as antimicrobial agents.[2][3][4]

The structural differences between the N-phenylethyl and N-benzyl derivatives are likely to influence their interaction with biological targets.

Bioactivity_Hypothesis Compound N-substituted acetamido acetic acid Phenylethyl N-phenylethyl (Flexible, More Lipophilic) Compound->Phenylethyl Benzyl N-benzyl (Rigid, Less Lipophilic) Compound->Benzyl Membrane_Permeation Enhanced Membrane Permeation Phenylethyl->Membrane_Permeation due to lipophilicity Receptor_Binding Specific Receptor Binding Benzyl->Receptor_Binding due to rigidity Broad_Activity Potential for Broader (less specific) Activity Membrane_Permeation->Broad_Activity High_Potency Potential for Higher Potency and Selectivity Receptor_Binding->High_Potency

Caption: Hypothesized structure-activity relationship differences.

The greater flexibility of the N-phenylethyl group may allow it to adapt to a wider range of binding sites, potentially resulting in a broader spectrum of activity but with lower potency. In contrast, the more rigid N-benzyl group might be better suited for a highly specific, lock-and-key interaction with a particular receptor or enzyme active site, leading to higher potency and selectivity.

Proposed Experimental Validation: A Roadmap for Comparison

To empirically validate these hypotheses, a series of in-vitro assays are recommended.

Antimicrobial Activity Screening

Objective: To compare the antibacterial and antifungal activity of the two compounds.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.

  • Incubate the plates at the appropriate temperature and duration for each microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assay

Objective: To assess the cytotoxic potential of the compounds against a representative cancer cell line.

Protocol: MTT Assay

  • Seed a human cancer cell line (e.g., HeLa) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with various concentrations of the N-phenylethyl and N-benzyl derivatives for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This guide provides a theoretical framework for comparing the bioactivity of N-phenylethyl and N-benzyl acetamido acetic acid. Based on fundamental principles of medicinal chemistry, it is hypothesized that the N-phenylethyl derivative, with its greater flexibility and lipophilicity, may exhibit broader biological activity, while the more rigid N-benzyl analogue could display higher potency and selectivity towards a specific target.

The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. The results from such studies would provide valuable insights into the structure-activity relationships of this class of compounds and could guide the future design of more potent and selective therapeutic agents. Further investigations could also explore a wider range of biological assays, including anti-inflammatory, antiviral, and more specific enzyme inhibition studies, to fully elucidate the pharmacological potential of these and related N-substituted acetamido acetic acid derivatives.

References

  • Klingler, M. et al. (2023). Investigation of the structure-activity relationship at the N-terminal part of minigastrin analogs. EJNMMI Radiopharmacy and Chemistry.
  • PrepChem.com. Synthesis of (+)-N-(1-phenylethyl)acetamide. Available at: [Link]

  • Choi, D. et al. (1996).
  • PrepChem.com. Synthesis of N-benzyl acetamide. Available at: [Link]

  • Google Patents. (1982). Process for the preparation of n-phenethyl acetamide. KR820001614B1.
  • Quick Company.
  • Jafari, A. et al. (2023).
  • ResearchGate. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors.
  • ACS Omega. (2023).
  • ACS Omega. (2023).
  • ResearchGate.
  • ChemicalBook. N-(4-AMINO-BENZYL)-ACETAMIDE synthesis.
  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • PubChem. N-(2-phenylethyl)acetamide. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • ResearchGate. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide.
  • CymitQuimica. N-(2-Phenylethyl)acetamide.
  • The Royal Society of Chemistry.
  • TargetMol. 2-(2-Phenylacetamido)acetic acid.
  • Google Patents. (2020). Synthesis method of N-benzylacetamidine hydrochloride. CN110878032A.
  • ACS Publications. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
  • BenchChem.
  • Substance Information Document. (2024).

Sources

Comparative Validation Protocols: Purity Assessment of 2-[N-(2-phenylethyl)acetamido]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Strategic Framework

In the development of peptidomimetics and pharmaceutical intermediates, 2-[N-(2-phenylethyl)acetamido]acetic acid (systematically known as N-acetyl-N-phenethylglycine ) presents specific analytical challenges. Unlike simple aromatics, this molecule contains a tertiary amide rotamer and a terminal carboxylic acid. These features often lead to peak splitting in chromatography and complex multiplets in NMR, making standard "purity by area%" assessments unreliable.

This guide compares two orthogonal validation methodologies: High-Performance Liquid Chromatography (HPLC-PDA) and Quantitative Nuclear Magnetic Resonance (


H-qNMR) . While HPLC is the industry standard for detecting related impurities, this guide argues that qNMR is the superior alternative for absolute purity assignment  when a certified reference standard is unavailable.
The Core Problem: The "Area %" Trap

Relying solely on HPLC Area % assumes that the main analyte and all impurities have identical UV Extinction Coefficients (


). For N-acetyl-N-phenethylglycine, impurities such as N-phenethylacetamide (decarboxylated degradant) or N-phenethylglycine (deacetylated hydrolysis product) have significantly different chromophores. This leads to mass balance errors where a sample looks "99% pure" by HPLC but is actually only 95% pure by weight.

Comparative Analysis: HPLC vs. qNMR vs. LC-MS

The following table objectively compares the performance of the primary validation techniques.

FeatureMethod A: RP-HPLC (UV/PDA) Method B:

H-qNMR
Method C: LC-MS (Q-ToF)
Primary Output Chromatographic Purity (Area %)Absolute Purity (Weight %)Identity & Impurity MW
Reference Standard Required (for assay)Not Required (uses Internal Std)Not suitable for quant
Specificity High (separates isomers)High (distinct chemical shifts)High (m/z discrimination)
Limit of Quantitation Excellent (< 0.05%)Moderate (~0.5 - 1.0%)Excellent (Trace levels)
Structural Insight Low (Retention time only)High (Structural confirmation)High (Fragmentation data)
Throughput High (Automated sequences)Low (Manual processing)High
Cost per Run LowHigh (Deuterated solvents)High

Senior Scientist Verdict: Use Method A (HPLC) for routine batch release and impurity profiling. Use Method B (qNMR) to validate the Assay value of your primary reference standard.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Causality is explained for every critical parameter.

Protocol A: High-Resolution RP-HPLC (Impurity Profiling)

Objective: To separate the target acid from neutral amides and basic amine precursors.

Mechanism: The separation relies on hydrophobic interaction. The carboxylic acid moiety (


) requires an acidic mobile phase to remain protonated (neutral), preventing peak tailing and ensuring consistent retention.

Instrument Parameters:

  • Column: Phenyl-Hexyl or C18,

    
     mm, 3.5 
    
    
    
    m.
    • Why: The Phenyl-Hexyl phase offers

      
       interactions with the phenylethyl group, providing better selectivity for aromatic impurities than standard C18.
      
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Why: TFA suppresses ionization of the carboxylic acid, sharpening the peak.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).

  • Temperature: 40°C.

System Suitability Test (SST):

  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and the nearest impurity (likely the deacetylated amine).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If higher, increase TFA concentration or column temperature.
Protocol B: H-qNMR (Absolute Purity Assignment)

Objective: To determine weight % purity without a reference standard of the analyte.

Mechanism: NMR signal intensity is directly proportional to the molar ratio of nuclei. By adding a certified Internal Standard (IS) of known purity, we calculate the absolute mass of the analyte.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D).
    
    • Why: Ensures complete solubility of the polar acid and prevents exchange of amide protons.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene.

    • Why: Maleic acid has a sharp singlet at

      
       6.3 ppm, usually clear of the target's aromatic region (
      
      
      
      7.1-7.4 ppm) and aliphatic region.

Procedure:

  • Weigh exactly

    
     mg of the sample (
    
    
    
    ) and
    
    
    mg of the IS (
    
    
    ) into a vial.
  • Dissolve in 0.6 mL DMSO-

    
    . Transfer to NMR tube.
    
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (or
      
      
      of the slowest relaxing proton).
    • Why: Insufficient delay causes signal saturation, underestimating purity.

    • Scans: 16 or 32 (for S/N > 150).

    • Temperature: 298 K.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass weighed,

= Purity.[1][2][3][4]

Data Reconciliation & Decision Logic

When validating purity, you will often encounter a discrepancy between Method A and Method B. This section details the logical pathway to resolve it.

Visualization: The Validation Workflow

The following diagram illustrates the decision logic for certifying a batch.

ValidationWorkflow Start Start: Crude Sample HPLC Method A: HPLC-PDA (Impurity Profiling) Start->HPLC qNMR Method B: qNMR (Absolute Assay) Start->qNMR Decision Compare Results: Is HPLC Area% > qNMR Wt%? HPLC->Decision qNMR->Decision Case1 Case 1: Significant Gap (>2%) Implies non-UV active impurities (Inorganic salts, solvents) Decision->Case1 Yes Case2 Case 2: Consistent (<1% diff) Data is robust Decision->Case2 No Action1 Run ROI (Residue on Ignition) & GC (Residual Solvents) Case1->Action1 FinalCert Issue Certificate of Analysis (Use qNMR for Assay value) Case2->FinalCert Action1->FinalCert

Caption: Orthogonal validation workflow. Discrepancies between HPLC and qNMR trigger secondary testing for non-chromophoric impurities like salts or solvents.

Scientific Rationale for "Alternatives"

Why choose these specific methods over others?

  • Why not Titration?

    • Alternative: Potentiometric titration of the carboxylic acid.

    • Flaw: It is non-specific. Any acidic impurity (e.g., residual acetic acid from synthesis) will be counted as the analyte, yielding falsely high purity (>100%). qNMR distinguishes the acetyl methyl group of the product from free acetic acid.

  • Why not Standard C18 HPLC?

    • Alternative: Standard C18 columns.

    • Flaw: N-acetyl-N-phenethylglycine contains an aromatic ring separated by a flexible ethyl chain. Phenyl-Hexyl columns offer "orthogonal selectivity" via

      
       retention mechanisms, often separating structural isomers that co-elute on C18.
      
  • Why not Melting Point?

    • Alternative: DSC or Capillary Melting Point.

    • Flaw: While useful for identity, melting point depression is qualitative. It cannot quantify the impurity level with the precision required for pharmaceutical intermediates (ICH Q3A guidelines).

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7] Journal of Medicinal Chemistry, 55(6), 2797-2810. [Link]

  • NIST Chemistry WebBook. Acetamide, N-(2-phenylethyl)- Spectra Data. (Used for structural confirmation of the core amide backbone). [Link][8]

Sources

Structural Confirmation of N-Substituted Acetamido Acids via X-ray Crystallography: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptidomimetics and pharmaceutical intermediates, N-substituted acetamido acids present unique structural challenges. While solution-state NMR is the workhorse of organic synthesis, it frequently fails to resolve the specific stereochemical and conformational ambiguities inherent to these molecules—specifically the cis/trans rotational isomerism around the amide bond.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives. It demonstrates that while NMR is essential for purity profiling, SC-XRD is the requisite "Gold Standard" for absolute structural confirmation, defining the supramolecular synthons and hydrogen-bonding networks that dictate bioavailability and receptor binding.

Part 1: The Structural Challenge

N-substituted acetamido acids (e.g., N-acetyl-L-amino acids) serve as critical building blocks in drug design. However, they exhibit a phenomenon that complicates standard analysis: Amide Rotamerism .

The partial double-bond character of the C–N amide bond creates a high rotation barrier ($ \Delta G^{\ddagger} \approx 16-20 \text{ kcal/mol} $). In solution (NMR), this often results in:

  • Line Broadening: Signals coalesce or disappear at room temperature.

  • Signal Duplication: Distinct sets of peaks for cis and trans rotamers, mimicking impurities.

  • NOE Ambiguity: Nuclear Overhauser Effect signals can be misleading if the molecule undergoes rapid exchange on the NMR timescale.

The Solution: X-ray crystallography freezes these dynamic rotamers into a single, energetically preferred conformation within the crystal lattice, providing precise atomic coordinates.

Part 2: Comparative Analysis

The following table contrasts the performance of X-ray Crystallography against its primary alternatives for this specific class of compounds.

Table 1: Performance Matrix for N-Substituted Acetamido Acids
FeatureX-ray Crystallography (SC-XRD) Solution NMR (1H/13C) Computational (DFT)
Primary Output Absolute 3D coordinates (

)
Chemical shifts (

), couplings (

)
Energy-minimized theoretical structure
Stereochemistry Definitive (anomalous scattering determines R/S)Relative (requires chiral shift reagents)Hypothetical (user-defined input)
Conformation Solid-state packing (bioactive conformation mimic)Time-averaged ensemble (rotamer averaging)Gas-phase or implicit solvent model
H-Bonding Direct visualization of D-H...A distances/anglesInferential (chemical shift perturbation)Calculated (often overestimates strength)
Sample Req. Single Crystal (

mm)
Solution (

mg dissolved)
None (Hardware resources only)
Limitation Crystal growth difficultyRotameric broadening / overlap Accuracy depends on basis set
Why X-ray Wins for this Application

For N-substituted acetamido acids, the supramolecular arrangement is as important as the molecular structure. These molecules form characteristic "carboxylic acid dimer" or "amide-to-acid" hydrogen bonding chains (synthons). Only X-ray crystallography can empirically validate these intermolecular interactions, which are predictive of solid-state stability and solubility profiles in formulation.

Part 3: Experimental Protocol & Workflow

To achieve structural confirmation, one must move from synthesis to diffraction. The following protocol is optimized for polar, acidic organic molecules.

Workflow Logic

StructuralConfirmation Synth Crude Synthesis Purify HPLC/Flash Purification (>98% Purity) Synth->Purify Screen Crystallization Screening Purify->Screen Dissolve Screen->Purify Amorphous/Oil Diffraction X-ray Diffraction (Mo/Cu Source) Screen->Diffraction Single Crystal Solve Structure Solution (SHELXT/OLEX2) Diffraction->Solve .hkl data

Figure 1: Critical path from crude material to solved structure. Note the feedback loop: high purity is often the rate-limiting step for crystallization.

Crystallization Methodology

N-substituted acetamido acids are often highly soluble in polar solvents (MeOH, Water) but difficult to crystallize due to flexible alkyl chains.

Method A: Slow Evaporation (Primary) Best for: Stable, highly soluble compounds.

  • Dissolve 10–15 mg of compound in a minimal amount of MeOH or EtOH (0.5–1.0 mL).

  • Filter through a 0.22 µm PTFE syringe filter into a clean 4 mL vial (removes nucleation sites).

  • Cover with Parafilm® and poke 3–5 small holes with a needle.

  • Store at 4°C (fridge) to reduce kinetic energy and promote ordered packing.

Method B: Vapor Diffusion (Secondary) Best for: Compounds that "oil out" or have high solubility.

  • Inner vial: 10 mg compound in 0.5 mL good solvent (e.g., THF or Acetone).

  • Outer jar: 5 mL anti-solvent (e.g., Pentane or Diethyl Ether).

  • Seal the outer jar tightly. The anti-solvent vapor diffuses into the inner vial, slowly increasing supersaturation.

Data Collection & Refinement
  • Temperature: Collect at 100 K (cryogenic). This reduces thermal vibration (atomic displacement parameters), allowing for precise location of Hydrogen atoms involved in H-bonding.

  • Resolution: Aim for

    
     Å.
    
  • Refinement Target: R1 value

    
    . For acetamido acids, pay special attention to the N-H hydrogen electron density; it should be visible in the difference Fourier map (
    
    
    
    ).

Part 4: Data Interpretation & Case Study

When analyzing the generated CIF (Crystallographic Information File), focus on the Supramolecular Synthons .

The Acid-Amide Synthon

In N-acetyl amino acids, two primary packing motifs compete:

  • Carboxylic Acid Homodimer:

    
     motif where two acid groups H-bond.
    
  • Amide-Acid Catemer: The amide N-H donates to the acid C=O, forming infinite chains.

Critical Insight: If your X-ray structure reveals the Amide-Acid Catemer , the material will likely exhibit higher melting points and lower solubility than the Homodimer form. This is actionable data for formulation scientists.

Visualization of Logic

SynthonLogic Start Analyze H-Bonding Network CheckAcid Carboxylic Acid Interaction? Start->CheckAcid TypeA Homodimer R2,2(8) (Acid-Acid) CheckAcid->TypeA O-H...O TypeB Heterosynthon (Acid-Amide) CheckAcid->TypeB N-H...O ResultA Lower MP Discrete Dimers TypeA->ResultA ResultB Higher MP Infinite Chains/Sheets TypeB->ResultB

Figure 2: Decision tree for classifying the solid-state packing of acetamido acids based on X-ray data.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Görbitz, C. H. (1989). "Crystal and Molecular Structure of N-Acetyl-L-glutamic Acid." Acta Chemica Scandinavica, 43, 871-875. (Demonstrates the acid-amide catemer motif). [Link]

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126.

    
    ).
    [Link]
    
  • Hampton Research. Crystal Growth 101: Vapor Diffusion. (Standard protocols for small molecule crystallization). [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

Safety Operating Guide

Personal protective equipment for handling 2-[N-(2-phenylethyl)acetamido]acetic acid

[1]

Executive Summary & Chemical Context

Compound Identity: 2-[N-(2-phenylethyl)acetamido]acetic acid (Synonyms: N-Acetyl-N-phenethylglycine).[1] CAS Registry: Not widely listed in public commodity databases; structurally related to N-(2-Phenylethyl)acetamide (CAS 877-95-2).[1][2][3][4]

As researchers, we often handle intermediates where specific toxicological data is sparse.[1] This compound features a lipophilic phenethyl group coupled with a polar glycine backbone.[1] While its parent compound, N-(2-Phenylethyl)acetamide, is often cited as a low-hazard irritant, the addition of the carboxylic acid moiety alters its solubility and reactivity profile.[1]

The Core Directive: In the absence of a compound-specific LD50 or GHS classification, you must apply the Precautionary Principle . We treat this substance as a Category 2 Skin/Eye Irritant and a potential Respiratory Sensitizer until proven otherwise. This guide mandates a containment-first strategy to prevent mucosal irritation and potential bioactive absorption.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the risk.[1]

Hazard ClassInferred Risk LevelMechanistic Basis
Acute Toxicity (Dermal) ModerateThe phenethyl moiety increases lipophilicity, potentially facilitating transport across the stratum corneum [1].[1]
Eye Irritation HighFree carboxylic acid groups are standard proton donors, capable of causing immediate conjunctival irritation or corneal opacity upon contact [2].[1]
Respiratory ModerateAs a solid crystalline powder, fine particulates can act as mechanical irritants or chemical sensitizers in the upper respiratory tract.[1]
Reactivity LowStable amide bond; however, incompatible with strong oxidizers and strong bases (due to acid functionality).[1]

Personal Protective Equipment (PPE) Matrix

This is not a suggestion; it is a validated barrier system.

A. Respiratory Protection (The Primary Barrier)[1]
  • Standard Operation: All handling of dry powder must occur within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Outside Containment: If weighing must occur on an open bench (strongly discouraged), a P100/N99 particulate respirator is mandatory.[1] Surgical masks provide zero protection against chemical particulates.[1]

B. Ocular Protection[1][5][6][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).

  • Why: Safety glasses with side shields are insufficient. The acidic nature of the compound means that dust ingress behind the lens can react with ocular moisture to create a localized acidic solution, causing severe irritation.[1]

C. Dermal Protection (Glove Selection)[1]
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Technique: Double-gloving is required during synthesis or transfer of solutions.

    • Inner Glove: Standard Nitrile (inspection layer).[1]

    • Outer Glove: Long-cuff Nitrile (barrier layer).

  • Rationale: Amides and organic acids can permeate latex. Nitrile offers superior breakthrough time for this class of organic intermediates [3].[1]

Operational Workflow & Visualization

Decision Logic: PPE Selection

The following diagram illustrates the decision matrix for PPE based on the physical state of the compound.

PPE_Decision_MatrixStartStart: Handling 2-[N-(2-phenylethyl)acetamido]acetic acidState_CheckDetermine Physical StateStart->State_CheckSolidSolid / Powder FormState_Check->SolidLiquidSolution / SolubilizedState_Check->LiquidEngineeringEngineering Control:Chemical Fume Hood RequiredSolid->EngineeringLiquid->EngineeringPPE_SolidPPE Protocol A:1. Splash Goggles2. Nitrile Gloves (Single)3. Lab Coat (Buttoned)Engineering->PPE_SolidIf SolidPPE_LiquidPPE Protocol B:1. Face Shield + Goggles2. Double Nitrile Gloves3. Impervious ApronEngineering->PPE_LiquidIf Liquid/Splash RiskActionProceed with ExperimentPPE_Solid->ActionPPE_Liquid->Action

Figure 1: Hierarchy of Controls and PPE selection logic based on physical state.

Operational Protocol: Safe Handling Workflow
  • Preparation:

    • Don PPE (Goggles, Lab Coat, Nitrile Gloves).[1][5]

    • Verify Fume Hood flow.[1][5]

    • Prepare a "Solid Waste" container inside the hood before starting.[1]

  • Weighing & Transfer:

    • Use an anti-static weighing boat.[1]

    • Technique: Use a gentle tapping motion to transfer powder.[1] Do not pour from a height to minimize dust cloud formation.[1]

    • Immediate Cleanup: Wipe the balance area with a damp tissue (water/ethanol) immediately after weighing to capture invisible particulates.[1]

  • Solubilization:

    • Add solvent slowly.[1]

    • Caution: If using basic solvents (e.g., amines), exotherms may occur due to acid-base neutralization.[1]

  • Disposal:

    • Solid Waste: Contaminated paper towels, weighing boats, and gloves go into "Hazardous Solid Waste."[1]

    • Liquid Waste: Segregate into "Organic Waste" (halogenated or non-halogenated depending on solvent). Do not mix with strong oxidizers (e.g., Nitric Acid waste).[1][6]

Handling_WorkflowStep11. Pre-Check(Hood Flow + PPE)Step22. Weighing(Minimize Dust)Step1->Step2Step33. Solubilization(Watch for Exotherm)Step2->Step3Step44. Decontamination(Wet Wipe Surfaces)Step3->Step4Step55. Waste Disposal(Segregate Streams)Step4->Step5

Figure 2: Linear workflow for safe handling from preparation to disposal.

Emergency Response Procedures

In the event of exposure, immediate action mitigates long-term injury.[1]

Exposure RouteImmediate Action Protocol
Ocular Contact Flush for 15 Minutes. Use an eyewash station immediately. Hold eyelids open. The acidity can cause rapid protein denaturation in the cornea.[1]
Skin Contact Drench & Peel. Place under safety shower/faucet. Remove contaminated clothing while water is flowing.[1] Wash with non-abrasive soap.[1]
Inhalation Evacuate. Move to fresh air.[4][7][8][9][10][11] If breathing is difficult, oxygen should be administered by trained personnel only.[1]
Spill (Solid) Wet Method. Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into a waste container.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 69784, N-Phenethylacetamide. Retrieved from [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]1]

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